3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety, which is further substituted with a dimethylaminopyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazine ring: Starting with a suitable pyrazine precursor, the pyrazine ring is constructed through cyclization reactions.
Substitution with piperazine: The pyrazine ring is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Introduction of the dimethylaminopyrimidine group: Finally, the piperazine-substituted pyrazine is reacted with a dimethylaminopyrimidine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties, aiding in the design of new drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- 3-{4-[6-(methylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- 3-{4-[6-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Uniqueness
The uniqueness of 3-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-21(2)13-9-14(20-11-19-13)22-5-7-23(8-6-22)15-12(10-16)17-3-4-18-15/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAIFWFAIBGPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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